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Compound of Interest

Compound Name: PUMA BH3

Cat. No.: B15582536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, and

purification of the pro-apoptotic PUMA (p53 upregulated modulator of apoptosis) BH3 (Bcl-2

homology 3) domain. The protocols detailed below are intended for research purposes and can

be adapted for various applications, including structural biology, drug screening, and functional

assays.

Introduction
The PUMA protein is a critical mediator of apoptosis, induced by a variety of stress signals,

including DNA damage and oncogene activation.[1][2][3] Its pro-apoptotic activity is primarily

mediated by its BH3 domain, which allows it to bind to and antagonize anti-apoptotic Bcl-2

family proteins, such as Bcl-xL, Mcl-1, and Bcl-2.[1][3] This interaction liberates pro-apoptotic

effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization

and subsequent cell death.[3] The ability of the PUMA BH3 domain to potently induce

apoptosis makes it a significant target for cancer therapy and drug development.

This document outlines the necessary steps to produce recombinant PUMA BH3 domain in

Escherichia coli using two common expression systems: the pGEX vector system for N-

terminal Glutathione S-transferase (GST) fusion proteins and the pET vector system for N-

terminal hexa-histidine (His6) tagged proteins.
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Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the PUMA BH3 domain,

gathered from published literature.

Table 1: Binding Affinities of PUMA BH3 Domain

Binding Partner Method
Dissociation
Constant (KD)

Reference

Bak
Surface Plasmon

Resonance (SPR)
26 ± 5 nM [1]

Bcl-xL
Isothermal Titration

Calorimetry (ITC)

Not explicitly stated,

but potent binding is

reported.

[4]

Mcl-1
Isothermal Titration

Calorimetry (ITC)

High affinity, within the

nanomolar range.
[5]

Table 2: Representative Protein Yields for GST-tagged Proteins in E. coli

Expression System Typical Yield Range Reference

pGEX vectors 1 - 10 mg/L of culture

Note: Protein yields are highly dependent on the specific protein, expression conditions, and

purification protocol.

Experimental Protocols
Protocol 1: Cloning of the PUMA BH3 Domain
This protocol describes the amplification of the PUMA BH3 domain from a human cDNA library

and its subsequent cloning into pGEX-4T-1 and pET-28a(+) expression vectors.

1.1 Primer Design
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The human PUMAα isoform (GenBank Accession No. NM_001127242) is used as a template

for primer design. The BH3 domain of PUMA corresponds to amino acids 130-155.[5] Primers

are designed to amplify this region and include restriction sites for directional cloning into the

multiple cloning sites (MCS) of the target vectors.

pGEX-4T-1: Uses BamHI (forward primer) and EcoRI (reverse primer) restriction sites.

pET-28a(+): Uses NdeI (forward primer) and XhoI (reverse primer) restriction sites.

Forward Primer Design (with BamHI and NdeI sites):

pGEX-Fwd: 5'- CGC GGATCC GAG GAG CAA TGG GTC CAC GAG -3'

GGATCC is the recognition site for BamHI.

pET-Fwd: 5'- GGA ATT C CATATG GAG GAG CAA TGG GTC CAC GAG -3'

CATATG is the recognition site for NdeI.

Reverse Primer Design (with EcoRI and XhoI sites and a stop codon):

pGEX-Rev: 5'- CCG GAATTCTCA CGC TCG GTC GCG GAG GCG -3'

GAATTC is the recognition site for EcoRI.

TCA is a stop codon.

pET-Rev: 5'- CCG CTCGAGTCA CGC TCG GTC GCG GAG GCG -3'

CTCGAG is the recognition site for XhoI.

TCA is a stop codon.

1.2 PCR Amplification

Template: Human cDNA library or a plasmid containing the full-length PUMA cDNA.

Polymerase: High-fidelity DNA polymerase (e.g., Phusion).
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PCR Reaction Mix (50 µL):

5x Phusion HF Buffer: 10 µL

10 mM dNTPs: 1 µL

Forward Primer (10 µM): 2.5 µL

Reverse Primer (10 µM): 2.5 µL

Template DNA: 10-50 ng

Phusion DNA Polymerase: 0.5 µL

Nuclease-free water: to 50 µL

PCR Cycling Conditions:

Initial Denaturation: 98°C for 30 seconds

30 Cycles:

Denaturation: 98°C for 10 seconds

Annealing: 62°C for 30 seconds

Extension: 72°C for 15 seconds

Final Extension: 72°C for 5 minutes

Hold: 4°C

1.3 Restriction Digest and Ligation

Purify the PCR product using a PCR purification kit.

Digest the purified PCR product and the corresponding expression vector (pGEX-4T-1 or

pET-28a(+)) with the appropriate restriction enzymes in a double digest reaction.
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Purify the digested vector and insert from an agarose gel using a gel extraction kit.

Perform a ligation reaction using T4 DNA ligase to insert the PUMA BH3 domain into the

digested vector.

1.4 Transformation

Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).

Plate the transformed cells on LB agar plates containing the appropriate antibiotic (Ampicillin

for pGEX, Kanamycin for pET).

Incubate overnight at 37°C.

Screen colonies by colony PCR and confirm positive clones by Sanger sequencing.

Protocol 2: Expression of GST-PUMA BH3
2.1 Transformation into Expression Host

Transform the confirmed pGEX-4T-1-PUMA_BH3 plasmid into a suitable E. coli expression

strain, such as BL21(DE3).[5]

Plate on LB agar with ampicillin and incubate overnight at 37°C.

2.2 Protein Expression

Inoculate a single colony into 10 mL of LB medium with 100 µg/mL ampicillin and grow

overnight at 37°C with shaking.

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until

the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[6]

Continue to grow the culture for an additional 3-5 hours at 37°C or overnight at a lower

temperature (e.g., 18-25°C) to improve protein solubility.[6][7]

2.3 Cell Lysis
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Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (PBS, pH 7.3, 1% Triton X-100,

1 mM PMSF, and a protease inhibitor cocktail).[6]

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to remove cell debris.

2.4 Purification of GST-PUMA BH3

Equilibrate Glutathione Sepharose resin with Lysis Buffer.

Add the clarified lysate to the equilibrated resin and incubate with gentle rocking for 1-2

hours at 4°C.

Wash the resin three times with 10-20 column volumes of Wash Buffer (PBS, pH 7.3).[1]

Elute the GST-PUMA BH3 protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 10-20 mM

reduced glutathione).[1] Collect fractions and analyze by SDS-PAGE.

Pool the fractions containing the purified protein and dialyze against a suitable storage buffer

(e.g., PBS with 10% glycerol).

Protocol 3: Expression of His6-PUMA BH3
3.1 Transformation and Expression

Follow the same transformation and expression steps as in Protocol 2, using the pET-28a(+)-

PUMA_BH3 plasmid and an appropriate E. coli expression strain like BL21(DE3).[4] Use

kanamycin as the selection antibiotic. Induce with IPTG as described previously.

3.2 Cell Lysis

Harvest and resuspend the cell pellet in His Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl,

10 mM imidazole, pH 8.0, with 1 mM PMSF and protease inhibitors).
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Lyse the cells by sonication and clarify the lysate by centrifugation as described in Protocol

2.3.

3.3 Purification of His6-PUMA BH3

Equilibrate a Ni-NTA agarose column with His Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10-20 column volumes of His Wash Buffer (50 mM NaH2PO4, 300

mM NaCl, 20-40 mM imidazole, pH 8.0).[1][8]

Elute the His6-PUMA BH3 protein with His Elution Buffer (50 mM NaH2PO4, 300 mM NaCl,

250 mM imidazole, pH 8.0).[1] Collect and analyze fractions by SDS-PAGE.

Pool the purified fractions and dialyze against a suitable storage buffer.
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Caption: PUMA BH3 Signaling Pathway in Apoptosis.
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Caption: Experimental Workflow for PUMA BH3 Cloning and Expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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